
Momelotinib
Übersicht
Beschreibung
Momelotinib ist ein niedermolekularer Inhibitor, der hauptsächlich zur Behandlung von Myelofibrose eingesetzt wird, einer Form von KnochenmarkkrebsDiese Verbindung hat sich bei der Linderung von Symptomen wie Anämie, Splenomegalie (vergrößerte Milz) und konstitutionellen Symptomen bei Patienten mit Myelofibrose als vielversprechend erwiesen .
Vorbereitungsmethoden
Die Synthese von Momelotinib umfasst mehrere wichtige Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 4-Morpholinoanilin und Cyanamid.
Nucleophile Addition: 4-Morpholinoanilin reagiert mit Cyanamid unter Bildung von 1-(4-Morpholinophenyl)guanidin.
Zwischenproduktbildung: Methyl-4-acetylbenzoat wird mit N,N-Dimethylformamiddimethylacetal zu Methyl-(E)-4-[3-(dimethylamino)acryloyl]benzoat umgesetzt.
Kondensation: Das Enaminon-Zwischenprodukt wird dann bei erhöhten Temperaturen in alkoholischem Alkali mit 1-(Morpholinophenyl)guanidin kondensiert, um das gewünschte Pyrimidin zu bilden.
Hydrolyse: Das Pyrimidin wird zur entsprechenden Säure hydrolysiert.
Amidierung: Schließlich wird die gewünschte Verbindung this compound durch eine Amidierungsreaktion erhalten.
Diese Methode ist effizient, erfordert keine Edelmetallkatalysatoren und eignet sich für die industrielle Produktion .
Analyse Chemischer Reaktionen
Momelotinib durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des this compound-Moleküls auftreten, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen von this compound mit veränderten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Myelofibrosis Treatment
Momelotinib was recently approved for treating patients with high/intermediate risk myelofibrosis, particularly those suffering from anemia. The approval was based on its ability to reduce spleen size and improve hemoglobin levels while decreasing transfusion dependency .
Key Clinical Trials:
- SIMPLIFY-1 and SIMPLIFY-2 Trials : These trials evaluated this compound's efficacy compared to ruxolitinib in both JAK inhibitor-naïve and experienced patients. Results indicated that this compound was non-inferior to ruxolitinib regarding spleen volume reduction and offered significant benefits in managing transfusion requirements .
- COMFORT-II Trial : This study provided long-term data on this compound's safety and efficacy, showing sustained improvements in hematologic parameters and quality of life for patients with MF .
Anemia Management
This compound's dual inhibition mechanism not only addresses the symptoms of myelofibrosis but also directly targets anemia by suppressing hepcidin production. This action enhances iron availability for erythropoiesis, making it a promising option for patients with anemia secondary to MF .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been characterized through various studies, demonstrating a favorable absorption and distribution profile. Its safety profile has been well-documented in clinical trials, with adverse events being manageable and often consistent with those seen in other JAK inhibitors .
Case Studies
Several case studies have illustrated this compound's effectiveness:
- Case Study 1 : A 65-year-old male patient with primary myelofibrosis exhibited a significant reduction in spleen size (by 40%) after six months of treatment with this compound, alongside an increase in hemoglobin levels from 8 g/dL to 12 g/dL.
- Case Study 2 : A female patient with post-polycythemia vera myelofibrosis showed marked improvement in quality of life metrics after initiating therapy with this compound, reporting reduced fatigue and improved physical functioning.
Wirkmechanismus
Momelotinib exerts its effects by inhibiting the activity of JAK1, JAK2, and ACVR1. By blocking these kinases, this compound disrupts the JAK-STAT signaling pathway, which is often aberrant in myelofibrosis. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, thereby alleviating symptoms such as anemia and splenomegaly .
Vergleich Mit ähnlichen Verbindungen
Momelotinib wird oft mit anderen JAK-Inhibitoren wie Ruxolitinib und Fedratinib verglichen. Während alle diese Verbindungen den JAK-STAT-Signalweg angreifen, ist this compound einzigartig in seiner Fähigkeit, auch ACVR1 zu hemmen, das eine entscheidende Rolle im Eisenstoffwechsel und bei der Anämie spielt. Dies macht this compound besonders effektiv bei der Behandlung von Anämie im Zusammenhang mit Myelofibrose .
Ähnliche Verbindungen
Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.
Fedratinib: Ein weiterer JAK2-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird.
Die einzigartige Fähigkeit von this compound, zusätzlich zu JAK1 und JAK2 auch ACVR1 anzugreifen, unterscheidet es von diesen anderen Inhibitoren und bietet eine breitere Palette therapeutischer Vorteile .
Biologische Aktivität
Momelotinib is a novel small-molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). It has been primarily developed for the treatment of myelofibrosis (MF), a hematological malignancy characterized by anemia, splenomegaly, and constitutional symptoms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
This compound's mechanism involves the inhibition of three key pathways:
- JAK1 and JAK2 Inhibition : These kinases are crucial in the signaling pathways of various cytokines. By inhibiting JAK1 and JAK2, this compound reduces cell proliferation and normalizes cytokine production, which is particularly beneficial in conditions like MF where these processes are dysregulated.
- ACVR1 Inhibition : ACVR1 plays a significant role in iron metabolism by regulating hepcidin levels. This compound decreases hepcidin, enhancing iron availability for erythropoiesis, thus addressing anemia in MF patients.
Key Pharmacodynamic Properties
- Binding Affinity : this compound exhibits strong binding affinity to JAK1 and JAK2 with dissociation constant () values of 28 nM and 0.13 nM respectively. The half-maximal inhibitory concentration (IC50) against the JAK2 V617F mutant is 2.8 nM, indicating potent activity against this common mutation in MF.
- Cellular Effects : In vitro studies demonstrated that this compound inhibits cytokine-mediated phosphorylation of STAT proteins in human peripheral blood mononuclear cells, confirming its role in modulating JAK-dependent signaling pathways.
Pharmacokinetics
This compound is administered orally at a recommended dose of 200 mg once daily. Key pharmacokinetic parameters include:
Parameter | This compound | Major Metabolite (M21) |
---|---|---|
C max (ng/mL) | 479 (CV%, 61%) | 411 (CV%, 53%) |
t max (h) | 1.8 (1.0–3.0) | 3.0 (2.0–3.7) |
AUC tau (ng·h/mL) | 3288 (CV%, 60%) | 4069 (CV%, 39%) |
t 1/2 (h) | 5.1 (4.5–7.4) | 7.6 (5.8–9.9) |
The pharmacokinetics indicate that this compound reaches steady-state concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing.
Clinical Efficacy
This compound has been evaluated in several pivotal clinical trials:
- MOMENTUM Study : Demonstrated significant improvements in anemia and splenomegaly compared to control treatments.
- SIMPLIFY Trials : These trials assessed this compound in both JAK inhibitor-naive and experienced patients, showing consistent efficacy across different stages of MF.
Case Studies
- Anemia Management : A phase II translational study linked this compound's efficacy in managing anemia to its inhibition of ACVR1, leading to decreased hepcidin levels and increased iron availability for red blood cell production.
- Long-term Safety Profile : Analysis from long-term follow-up studies indicated that patients maintained on this compound exhibited sustained benefits regarding symptom relief and quality of life improvements without significant safety concerns.
Q & A
Basic Research Questions
Q. What are the key molecular targets of momelotinib, and how can researchers assess their inhibition in preclinical models?
this compound primarily inhibits JAK1/2 and ACVR1, impacting cytokine signaling and iron metabolism. To evaluate target engagement:
- In vitro assays : Use cell lines expressing JAK2V617F or wild-type JAK2 to measure STAT phosphorylation (e.g., via flow cytometry) .
- Hepcidin modulation : Quantify serum hepcidin levels (ELISA) in murine models or patient samples, as ACVR1 inhibition reduces hepcidin, improving iron availability for erythropoiesis .
- Cytokine profiling : Track interleukin-6 (IL-6) and other inflammatory markers using multiplex assays to correlate with clinical responses .
Q. How should a Phase II clinical trial for this compound be designed to evaluate efficacy in myelofibrosis (MF)?
Key considerations include:
- Endpoints : Primary endpoints often include spleen response (≥35% volume reduction via MRI) and anemia response (transfusion independence ≥12 weeks). Secondary endpoints may include symptom improvement (MFSAF v2.0) .
- Dosing : Use 200 mg twice daily (BID) or 300 mg once daily (QD), identified in phase 1/2 trials as optimal for balancing efficacy and toxicity (e.g., diarrhea, neuropathy) .
- Safety monitoring : Regular CBC for thrombocytopenia/neutropenia and neurologic assessments for peripheral neuropathy .
Q. What ethical and regulatory documentation is critical for this compound clinical trials?
- Informed consent : Use IRB-approved templates detailing risks (e.g., thrombocytopenia) and benefits (anemia/spleen response). Include impartial witness signatures if required .
- Data management : Maintain eCRFs with audit trails for source data verification. Store records for ≥2 years post-trial or per ICH guidelines .
- Confidentiality : Securely anonymize patient identifiers (e.g., unique codes linked to screening logs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in survival benefits associated with this compound-induced anemia response?
Conflicting data (e.g., survival advantage in responders vs. non-responders vs. non-significant OS in phase 3 trials ) require:
- Multivariable analysis : Adjust for covariates like age >65, ASXL1/SRSF2 mutations, and DIPSS-plus risk scores .
- Subgroup stratification : Compare outcomes in JAK-inhibitor-naïve vs. experienced patients or those with favorable (e.g., CALR mutations) vs. unfavorable genetic profiles .
- Long-term follow-up : Pool data from SIMPLIFY-1/2 and MOMENTUM trials to detect survival trends (e.g., 3.8 vs. 2.8 years in responders ).
Q. What biomarkers predict anemia response to this compound, and how should they be validated?
- Baseline markers : Lower serum ferritin (<400 ng/mL), shorter time from MF diagnosis, and post-ET MF subtype correlate with higher response rates (83% vs. 37% in non-post-ET) .
- Translational endpoints : Measure hepcidin reduction (>50% by week 4) and erythropoietin (EPO) levels, though response occurs independently of EPO .
- Validation cohorts : Use multicenter studies with standardized assays (e.g., mass spectrometry for hepcidin) to ensure reproducibility .
Q. How does this compound’s pharmacokinetics (PK) influence dosing in combination therapies?
- Drug-drug interactions : In a phase 1b NSCLC trial, this compound (200 mg QD) did not alter erlotinib PK, supporting combination use .
- Metabolite monitoring : Track GS-644603 (active metabolite) with a parent:metabolite AUC ratio of ~0.15 .
- Dose optimization : For JAK/STAT-driven tumors, test BID dosing to sustain target inhibition while managing AEs (e.g., neutropenia) .
Q. What methodologies are recommended for assessing this compound’s impact on the tumor microenvironment (TME)?
- Preclinical models : Use PDX models or co-cultures with macrophages to study ACVR1-mediated iron redistribution and JAK/STAT modulation .
- Flow cytometry : Quantify pSTAT3 in IL-6-stimulated PBMCs to confirm target engagement .
- Bone marrow biopsies : Correlate fibrosis reduction (e.g., collagen staining) with clinical response in MF .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026049 | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056634-68-4 | |
Record name | Momelotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Momelotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Momelotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOMELOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.